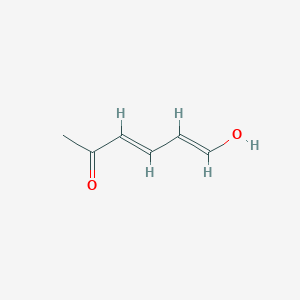

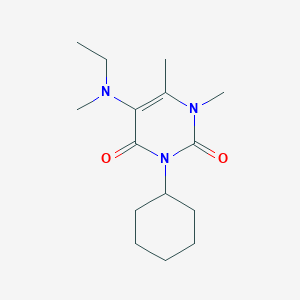

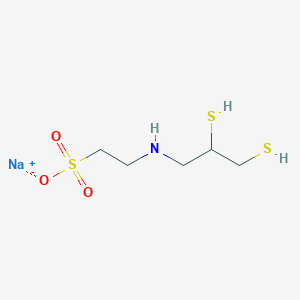

![molecular formula C10H4O2S2 B011667 Benzo[1,2-b:4,5-b']dithiophene-4,8-dione CAS No. 32281-36-0](/img/structure/B11667.png)

Benzo[1,2-b:4,5-b']dithiophene-4,8-dione

概要

説明

Synthesis Analysis

The efficient synthesis of benzo[1,2-b:4,5-b']dithiophene-4,8-dione has been developed through straightforward chemical processes. This synthesis enables the production of the dione, which can undergo various chemical transformations to yield molecules suitable for π-conjugated materials for organic electronics (Arroyave, Richard, & Reynolds, 2012).

Molecular Structure Analysis

The molecular structure of benzo[1,2-b:4,5-b']dithiophene-4,8-dione derivatives has been explored, revealing insights into electronic properties, crystal packing, and charge transport mechanisms. These investigations involve synthetic strategies to modify the conjugation length and electron affinity of the base molecular structure, providing a basis for understanding the material's electronic band structures and charge-carrier transport properties (Getmanenko et al., 2013).

Chemical Reactions and Properties

Benzo[1,2-b:4,5-b']dithiophene-4,8-dione undergoes various chemical reactions that enable its transformation into precursors for advanced materials. These reactions facilitate the generation of diverse molecules that are crucial for the development of π-conjugated materials, significantly impacting the field of organic electronics by providing versatile building blocks for semiconductor devices.

Physical Properties Analysis

The physical properties of benzo[1,2-b:4,5-b']dithiophene-4,8-dione and its derivatives have been extensively studied, particularly in the context of organic solar cells. These investigations include the analysis of molecular orbital energy levels, which are instrumental in achieving high open-circuit voltage (Voc) and power conversion efficiency (PCE) in organic solar cells. The compound's suitability for such applications is evidenced by its low-lying highest occupied molecular orbital energy level, contributing to a high Voc when used in solar cell devices (Ye et al., 2020).

科学的研究の応用

Summary of the Application

Benzo[1,2-b:4,5-b’]dithiophene-4,8-dione (BDT) plays a crucial role in the development of new active layer materials for polymer solar cells (PSCs). The use of these new polymer materials has significantly boosted the power conversion efficiency (PCE) of PSCs .

Methods of Application or Experimental Procedures

BDT-based polymers are used in the active layer of PSCs. The correlations of molecular structures of BDT-based polymers with their band gaps and molecular energy levels are studied to pursue high PCE .

Results or Outcomes: The applications of these new polymer materials have greatly increased the PCE of PSCs, with recent results indicating that 7–8% PCEs have been achieved by using BDT-based polymers .

Application in Organic Solar Cells

Methods of Application or Experimental Procedures: Approaches such as increasing the donor (D) and acceptor (A) spacing by lengthening the side chains of the polymer donors and use of radical conjugated polymer additives are synergistically employed in organic solar cells (OSCs) from 2-alkyl-3-chlorothiophene flanked DTBDT-alt-1,3-bis(thiophen-2-yl)-5,7-bis(2-ethylhexyl)-4H,8H-benzo[1,2-c:4,5-c’]dithiophene-4,8-dione (BDD) polymers paired with Y6 .

Results or Outcomes

The power conversion efficiencies (PCEs) of the OSCs from the DTBDT-alt-BDD polymer with 2-butyloctyl side chains (PDBT-Cl-BO) increased from 12.67% to 14.58%, with a remarkable improvement of the open circuit voltage (VOC). The PCEs of the OSCs from the blends of PDBT-Cl-BO:Y6 were further improved from 14.58% to 15.93% with a notable improvement of short circuit densities (JSCs) and fill factors (FFs), along with a small improvement in VOC upon the addition of the radical conjugated polymer GDTA as an additive .

Application in Organic Field-Effect Transistors (OFETs)

Summary of the Application

Benzo[1,2-b:4,5-b’]dithiophene is a planar symmetrical molecular structure of the thiophene derivative, enabling better π-π stacking and good electron delocalization that encourages charge transport. In recent years, it has been intensively studied for the application in OFETs .

Methods of Application or Experimental Procedures

The molecule is used in the active layer of OFETs. The planar symmetrical molecular structure of the thiophene derivative enables better π-π stacking and good electron delocalization, which encourages charge transport .

Results or Outcomes: The use of Benzo[1,2-b:4,5-b’]dithiophene in OFETs has shown promising results in terms of charge transport .

Application in Bulk-Heterojunction (BHJ)-based Organic Solar Cells (OSCs)

Methods of Application or Experimental Procedures

Two benzo[1,2-b:4,5-b’]dithiophene (BDT)-based acceptors, which are isomers with different orientations of the thiophene rings on the backbone, are reported. The different molecular configurations and electron cloud distributions of the isomers were studied using theoretical calculations .

Results or Outcomes: OSC devices developed from each of the two isomers exhibit significant differences in electron/hole mobilities and packing modes, leading to clearly distinct fill factors (FFs) and short-circuit currents, affecting the PCEs of the final devices .

特性

IUPAC Name |

thieno[2,3-f][1]benzothiole-4,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4O2S2/c11-7-5-1-3-13-9(5)8(12)6-2-4-14-10(6)7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIUXRPJYVQQBAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1C(=O)C3=C(C2=O)C=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00186030 | |

| Record name | (Benzo(1,2-b:4,5-b)dithiophene-4,8-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[1,2-b:4,5-b']dithiophene-4,8-dione | |

CAS RN |

32281-36-0 | |

| Record name | (Benzo(1,2-b:4,5-b)dithiophene-4,8-dione) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032281360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 32281-36-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149690 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Benzo(1,2-b:4,5-b)dithiophene-4,8-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (BENZO(1,2-B:4,5-B)DITHIOPHENE-4,8-DIONE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1C271HP09 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

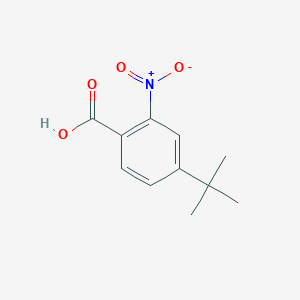

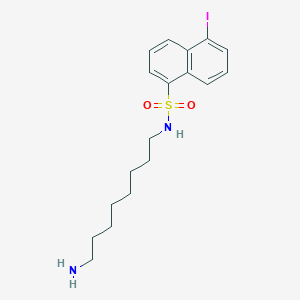

![3-Isopropoxy-5-methoxy-N-(1H-tetrazol-5-YL)benzo[B]thiophene-2-carboxamide--1H-imidazole (1:1)](/img/structure/B11592.png)

![Benzo[d]thiazol-6-ylmethanol](/img/structure/B11606.png)